N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a synthetic heterocyclic compound featuring a benzo[b][1,4]oxazepin core fused with a bicyclic system. Key structural attributes include:
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-14(2)10-11-23-16-12-15(22-18(24)20(3,4)5)8-9-17(16)26-13-21(6,7)19(23)25/h8-9,12,14H,10-11,13H2,1-7H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKFINXVDLXRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 448.6 g/mol. The compound features a unique seven-membered heterocyclic ring structure which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
2. Synthesis
The synthesis of this compound involves several steps including the formation of the oxazepin ring and subsequent functionalization at various positions. The synthetic pathway typically includes:
- Formation of Tetrahydrobenzo[b][1,4]oxazepin : This involves cyclization reactions that create the core structure.
- Introduction of Isopentyl and Dimethyl Groups : These substituents can influence lipophilicity and biological interactions.
- Amidation : The final step involves the introduction of the pivalamide moiety through amide bond formation.
3.2 Anticancer Potential
Preliminary studies suggest that derivatives of oxazepin compounds may have anticancer properties. For instance, analogues tested in vitro against leukemia cells demonstrated varying degrees of cytotoxicity. While specific IC50 values for this compound are not available in the literature, the structural similarity to active compounds suggests potential for further investigation.
Case Study 1: Anticancer Activity
In a study investigating oxazepin derivatives, several compounds were synthesized and tested against CCRF-CEM leukemia cells. Results indicated that modifications to the oxazepin structure could enhance cytotoxic effects:
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A (control) | >20 |
| Compound B (oxazepin) | 6.7 |
| N-(5-isopentyl...) | TBD |
Note: TBD indicates that specific data for N-(5-isopentyl...) is not yet available.
5. Conclusion and Future Directions
This compound presents a promising area for future research due to its unique structural features and potential biological activities. Further studies are necessary to elucidate its mechanisms of action and therapeutic applications.
Comparison with Similar Compounds
Implications :
- The benzooxazepin core may enhance membrane permeability due to its lipophilic nature compared to the polar thiazolidinone-quinazolinone hybrids.
- The pivalamide group likely improves metabolic stability versus the thioacetamide moieties in 6m–6o, which are prone to oxidation or hydrolysis .
Pharmacological Activity
The Hindawi study highlights antimicrobial activity for compounds 6m–6o (e.g., MIC values of 4–16 µg/mL against S. aureus). While the target compound’s activity is unspecified, structural differences suggest divergent mechanisms:
- Electron-withdrawing groups (e.g., 4-oxo in the target) may reduce reactivity compared to the electron-deficient thioxothiazolidinone in 6m–6o.
Physicochemical Properties
| Property | Target Compound | Compound 6m |
|---|---|---|
| Molecular weight | ~418 g/mol (calculated) | 529 g/mol |
| logP (predicted) | ~3.5 (high lipophilicity) | ~2.8 (moderate) |
| Hydrogen bond donors | 2 (amide NH, oxo O) | 3 (thioacetamide NH, quinazolinone NH, oxo O) |
Q & A
Q. How can researchers confirm the structural identity of this compound during synthesis?
- Methodological Answer: Structural confirmation requires a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) to resolve the oxazepine ring and substituents, and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, in analogous oxazepine derivatives, key NMR peaks include δ ~4.5–5.5 ppm for oxazepine ring protons and δ ~1.2–1.5 ppm for isopentyl methyl groups . HRMS should align with the molecular formula (e.g., C₂₃H₃₃N₂O₃ requires m/z ≈ 385.25).
Q. What are critical factors in optimizing the multi-step synthesis of this compound?
- Methodological Answer: Key factors include:
- Reaction conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, and controlled temperatures (e.g., 0–5°C for acylation steps) .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC for isolating high-purity intermediates .
- Catalysts : Triethylamine or DMAP for efficient coupling reactions, as seen in similar benzamide-oxazepine syntheses .
Q. How can researchers assess the compound’s potential biological activity?
- Methodological Answer: Initial screening involves:
- Enzyme inhibition assays : Competitive binding studies (e.g., fluorescence polarization for kinase targets) .
- In vitro cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like vasopressin receptors or kinases .
Advanced Research Questions
Q. How do substituents (e.g., isopentyl vs. isobutyl) impact the compound’s pharmacological profile?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies :
- Synthesize analogs with varying alkyl chains (e.g., isopentyl → isobutyl) and test binding affinity using radioligand assays .
- Compare logP values (via HPLC) to evaluate lipophilicity changes affecting membrane permeability .
- Use QSAR models to predict bioavailability and toxicity .
Q. What strategies resolve contradictions in solubility or stability data across studies?
- Methodological Answer:
- Controlled reproducibility : Standardize solvents (e.g., DMSO for stock solutions) and storage conditions (-20°C under desiccation) .
- Advanced analytics : LC-MS to detect degradation products or impurities influencing stability .
- Collaborative validation : Cross-lab replication of key experiments (e.g., kinetic solubility assays) .
Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed?
- Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance metabolic stability, as demonstrated in related sulfonamide derivatives .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
- In vitro metabolism : Liver microsome assays to identify vulnerable sites for structural modification .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Isotopic labeling : Use ¹⁴C or ³H isotopes in tracer studies to track metabolic pathways .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions .
Technical Challenges & Solutions
Q. How to mitigate hygroscopicity issues during storage?
- Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon .
- Karl Fischer titration : Monitor moisture content and use desiccants (e.g., molecular sieves) .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Methodological Answer:
- Xenograft models : Test antitumor activity in immunodeficient mice with human cancer cell lines .
- PK/PD studies : Use Sprague-Dawley rats for bioavailability and tissue distribution analysis (LC-MS/MS quantification) .
- Safety profiling : Rodent histopathology and serum biomarker analysis (ALT, creatinine) .
Q. How to apply green chemistry principles to its synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
